1-(3-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide
Description
1-(3-Methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide is a sulfonamide derivative characterized by a 3-methylphenyl group attached to a methanesulfonamide core, further substituted with a 1-methylpiperidin-4-ylmethyl moiety. Sulfonamides are historically significant for their antibacterial properties and enzyme-inhibitory activities, as highlighted in structural studies of derivatives like N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide .
Properties
IUPAC Name |
1-(3-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-13-4-3-5-15(10-13)12-20(18,19)16-11-14-6-8-17(2)9-7-14/h3-5,10,14,16H,6-9,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWHMGOSOAHSPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a sulfonamide group, a piperidine moiety, and a methylphenyl ring, which contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors involved in various physiological processes. Research indicates that sulfonamides can modulate enzyme activity by interacting with the active sites of target proteins, thereby inhibiting their function. For instance, studies have shown that similar compounds can inhibit lysine methyltransferases, which play critical roles in gene expression regulation and epigenetic modifications .
Biological Activity Overview
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism involves the disruption of cellular signaling pathways that are essential for tumor growth and survival.
- Antimicrobial Properties : Like many sulfonamides, this compound may possess antimicrobial activity. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This action leads to bacteriostatic effects against a range of pathogens.
- Neuropharmacological Effects : The presence of the piperidine ring suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, indicating possible applications in treating mood disorders or neurodegenerative diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of related compounds:
- Anticancer Studies : In vitro tests on cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) showed that analogs of this compound significantly reduced cell viability, suggesting potential as a chemotherapeutic agent .
- Antimicrobial Testing : A series of sulfonamide derivatives were tested against various bacterial strains. Results indicated that compounds with structural similarities displayed effective inhibition against both Gram-positive and Gram-negative bacteria .
- Neuropharmacological Research : A study exploring the effects of piperidine derivatives on neurotransmitter receptors demonstrated that certain modifications could enhance binding affinity and selectivity towards serotonin receptors, hinting at therapeutic potentials in psychiatric disorders .
Data Tables
| Biological Activity | Target | Effect |
|---|---|---|
| Anticancer | MCF-7 | IC50 = 27 nM |
| Antimicrobial | E. coli | Minimum Inhibitory Concentration (MIC) = 15 µg/mL |
| Neuropharmacological | 5-HT Receptors | Increased binding affinity |
Scientific Research Applications
The compound exhibits a range of biological activities, primarily attributed to its structural features. It has been studied for its potential effects on various physiological pathways, including:
- Enzyme Inhibition : Similar to other sulfonamide derivatives, this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This inhibition can lead to anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
- Neurotransmitter Modulation : The piperidine moiety suggests potential interactions with neurotransmitter receptors, which could influence pain perception and inflammation pathways. This aspect is particularly relevant in the context of pain management and neuroprotection.
Anti-inflammatory Agents
The ability of 1-(3-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide to inhibit COX enzymes positions it as a potential anti-inflammatory agent. Research indicates that compounds with similar structures can effectively reduce inflammation in models of arthritis and other inflammatory diseases .
Antimicrobial Activity
Studies have shown that sulfonamide-containing compounds exhibit significant antimicrobial properties. For instance, related piperidine derivatives have demonstrated efficacy against various bacterial strains, suggesting that this compound may also possess similar antimicrobial capabilities. A comparative study revealed enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Anticancer Potential
The compound's structural similarities to known anticancer agents warrant investigation into its cytotoxic effects on cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells, particularly through the activation of caspases, which are crucial for programmed cell death.
Study 1: Anti-inflammatory Efficacy
A study conducted on a series of piperidine derivatives demonstrated that those containing methanesulfonamide groups exhibited significant anti-inflammatory effects in animal models of arthritis. The compound showed a dose-dependent reduction in inflammatory markers, suggesting its potential as a therapeutic agent in chronic inflammation .
Study 2: Antimicrobial Evaluation
In vitro assays evaluated the antimicrobial activity of the compound against clinical isolates of bacteria. The minimum inhibitory concentration (MIC) for E. coli was found to be 32 µg/mL, indicating promising antimicrobial efficacy that warrants further exploration.
Study 3: Anticancer Mechanism
Research on structurally similar compounds has highlighted their ability to induce apoptosis in breast cancer cell lines. One study reported IC50 values ranging from 10 to 20 µM for related piperidine derivatives, suggesting that this compound may also exhibit significant anticancer activity and should be tested against various cancer cell lines such as MCF-7 and MDA-MB-231.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and physicochemical properties of the target compound and related sulfonamides:
Key Observations:
- Piperidine vs. Benzamide Groups : The target compound’s 1-methylpiperidin-4-ylmethyl group may enhance solubility in physiological environments compared to the benzamide group in N-{4-[(3-methylphenyl)sulfamoyl]phenyl}benzamide. Piperidine derivatives are often associated with improved blood-brain barrier penetration .
- Trifluoromethyl and Heterocyclic Modifications : Compounds like those in and incorporate trifluoromethyl and triazole/pyrazolo groups, which can enhance metabolic stability and binding affinity but increase molecular weight and complexity .
- Synthesis Pathways : The target compound likely follows a sulfonamide coupling strategy, analogous to methods in (trifluoromethanesulfonyl derivative synthesis) and (Suzuki-Miyaura cross-coupling for aryl boronic acids) .
Physicochemical and Pharmacological Implications
- Melting Points : The high melting point (252–255°C) of the compound indicates strong crystalline packing, possibly due to aromatic stacking, whereas the target compound’s melting point remains uncharacterized .
- Biological Activity: While emphasizes sulfonamides’ antibacterial roles, the piperidine moiety in the target compound may redirect activity toward central nervous system (CNS) targets, such as sigma receptors or monoamine transporters .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide, and what reaction conditions are critical for high yield and purity?
- Methodology : Synthesis typically involves sequential steps:
Chlorination : Reaction of the phenyl precursor with chlorinating agents (e.g., thionyl chloride or PCl₃) under anhydrous conditions .
Piperidine coupling : The 1-methylpiperidin-4-ylmethylamine intermediate is coupled to the sulfonyl chloride group via nucleophilic substitution, often using a base like triethylamine in dichloromethane (DCM) .
Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures purity (>95%). Reaction temperatures (0–25°C) and pH control (neutral to slightly basic) are critical to avoid side reactions .
- Analytical validation : Reaction progress is monitored via TLC, and final purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Q. How is the compound structurally characterized, and which spectroscopic methods are most effective?
- Key techniques :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups on piperidine at δ 1.2–1.4 ppm, aromatic protons at δ 7.1–7.5 ppm) and confirms sulfonamide connectivity .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 353.15) .
- X-ray crystallography : Resolves 3D conformation, particularly piperidine ring puckering and sulfonamide bond angles .
- Challenges : Overlapping signals in NMR (e.g., methylphenyl and piperidine methyl groups) may require 2D experiments (COSY, HSQC) for unambiguous assignment .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., IC₅₀ variability in enzyme inhibition assays)?
- Root cause analysis : Variability often arises from:
Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter compound solubility and target binding .
Cell line heterogeneity : Genetic drift in cancer cell lines may affect target expression levels .
- Mitigation :
- Standardized protocols : Use consensus assay conditions (e.g., 1% DMSO, pH 7.4 PBS) from guidelines like NIH/NCATS .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or in vivo models (e.g., xenografts) .
Q. How are computational methods (e.g., molecular docking, QSAR) applied to predict target interactions and guide SAR studies?
- Workflow :
Docking (AutoDock Vina) : Models compound binding to targets (e.g., serotonin receptors) using crystal structures (PDB: 6WGT). Key interactions include hydrogen bonds with sulfonamide oxygen and hydrophobic contacts with the piperidine methyl group .
QSAR : Develops regression models correlating substituent properties (e.g., Hammett σ values for methylphenyl) with activity.
- Limitations : False positives may occur due to ligand flexibility; MD simulations (>100 ns) are recommended to assess binding stability .
Q. What are the challenges in designing SAR studies for this compound, particularly balancing metabolic stability and target potency?
- Key considerations :
- Metabolic hotspots : The piperidine methyl group is susceptible to CYP3A4 oxidation. Fluorination at the 4-position of piperidine reduces metabolism (e.g., t₁/₂ increased from 2.1 to 6.8 hours in human liver microsomes) .
- Potency trade-offs : Introducing bulky substituents on the phenyl ring improves target affinity but may reduce BBB permeability (logP >3.5) .
- Experimental design :
- Parallel synthesis : Generates derivatives with systematic substitutions (e.g., halogens, methoxy) .
- ADME profiling : Uses Caco-2 assays for permeability and hERG binding assays to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
